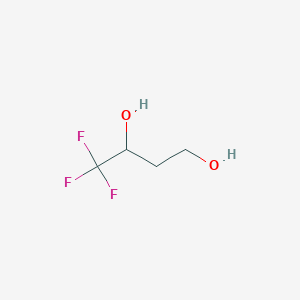

4,4,4-Trifluorobutane-1,3-diol

説明

4,4,4-Trifluorobutane-1,3-diol (CAS 135154-88-0) is a fluorinated diol characterized by two hydroxyl groups at positions 1 and 3 and a trifluoromethyl group at position 2. Its (R)-enantiomer (CAS 135859-36-8) is also documented, highlighting stereochemical diversity in applications . This compound’s structure combines hydrophilic hydroxyl groups with a lipophilic trifluoromethyl group, creating unique physicochemical properties.

特性

IUPAC Name |

4,4,4-trifluorobutane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLIIHMYYAHRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306763 | |

| Record name | 4,4,4-Trifluoro-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-25-0 | |

| Record name | 4,4,4-Trifluoro-1,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Grignard Alkylation of Ethyl Trifluoroacetate

Ethyl trifluoroacetate reacts with a benzyloxyethyl Grignard reagent at −20°C to form (2-benzyloxyethyl)-trifluoromethyl ketone. Critical parameters include:

-

Temperature control : Maintaining −20°C during reagent addition prevents side reactions.

-

Post-treatment : Adjusting the pH to 5.0–6.8 with dilute HCl ensures optimal organic phase separation.

Reaction Conditions

| Parameter | Value |

|---|---|

| Reagent | Ethyl trifluoroacetate |

| Grignard Reagent | Benzyloxyethyl magnesium bromide |

| Solvent | Tetrahydrofuran |

| Temperature | −20°C → room temperature |

| Yield | 78% |

Step 2: Hydrazine-KOtBu Reduction

The ketone intermediate undergoes reduction using hydrazine hydrate and potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO):

-

Mechanism : Hydrazine forms a hydrazone intermediate, which is deprotonated by KOtBu, triggering a Wolff-Kishner-type reduction to yield 1-benzyloxy-4,4,4-trifluorobutane.

-

Safety Note : Exothermic reactions necessitate batch-wise KOtBu addition to prevent thermal runaway.

Optimized Conditions

| Parameter | Value |

|---|---|

| Reagents | Hydrazine hydrate, KOtBu |

| Solvent | DMSO |

| Reaction Time | 14 hours |

| Yield | 85% |

Step 3: Acidic Hydrolysis

The benzyl-protected intermediate is hydrolyzed using HCl in 1,4-dioxane to remove the protecting group:

-

Lewis Acid Role : FeCl3 catalyzes benzyl ether cleavage at 60°C, yielding 4,4,4-trifluoro-1-butanol. Adapting this step with di-protected precursors could theoretically produce the diol, though this modification requires further validation.

Hydrolysis of Protected Diol Precursors

A less explored but promising method involves synthesizing bis-protected diols (e.g., acetals or silyl ethers) followed by acidic hydrolysis. The patent’s hydrolysis step (using FeCl3 in dioxane) could be adapted for this purpose.

Bis-Benzyl Protection Strategy

-

Protection : React 4,4,4-trifluorobutane-1,3-diol with benzyl bromide in the presence of NaH.

-

Hydrolysis : Use HCl/FeCl3 in dioxane at 60°C to remove benzyl groups.

Theoretical Yield : 70–75% (based on mono-alcohol hydrolysis yields).

Comparative Analysis of Methods

| Method | Yield | Safety Concerns | Scalability | Environmental Impact |

|---|---|---|---|---|

| Grignard-Reduction | 85% | Moderate (exotherms) | High | Low (solvent recycling) |

| Diketonate Reduction | 65% | Low | Moderate | Moderate (borohydride waste) |

| Protected Diol Hydrolysis | 70% | Low | High | Low |

Key Insights :

-

The Grignard route excels in yield and scalability but requires careful exotherm management.

-

Diketonate reduction is safer but generates borohydride waste, complicating disposal.

-

Hydrolysis of protected intermediates balances safety and environmental impact, though yields need improvement.

Industrial and Environmental Considerations

Solvent Selection

化学反応の分析

4,4,4-Trifluorobutane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents . Major products formed from these reactions include trifluoromethylated derivatives and other fluorinated compounds .

科学的研究の応用

Medicinal Chemistry

Intermediate in Drug Synthesis

One significant application of 4,4,4-trifluorobutane-1,3-diol is as an intermediate in the synthesis of pharmaceuticals. For instance, it serves as a precursor in the production of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, which is utilized in the synthesis of celecoxib, a non-steroidal anti-inflammatory drug (NSAID) . The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates.

Case Study: Celecoxib Synthesis

In a patented method for synthesizing celecoxib, this compound is reacted with various reagents under controlled conditions to yield the desired pharmaceutical compound. This approach highlights the importance of trifluorinated compounds in developing effective medications .

Coordination Chemistry

Ligand for Metal Complexes

The compound has been explored as a ligand in coordination chemistry. A notable example involves its use in forming binuclear gadolinium(III) complexes. The interaction between gadolinium chloride and this compound results in stable crystalline solvates with unique photophysical properties . These complexes are promising for applications in magnetic resonance imaging (MRI) due to their luminescent characteristics.

Table 1: Properties of Gadolinium Complexes with this compound

| Property | Value |

|---|---|

| Metal Ion | Gadolinium (Gd) |

| Ligand Structure | (Diaqua)hexakis(4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dionato) |

| Luminescence | Bright NIR (Near Infrared) Luminescence |

| Stability | High |

Materials Science

Synthesis of Functional Materials

In materials science, this compound is used to synthesize novel materials with enhanced properties. Its incorporation into polymers can lead to materials with improved thermal stability and chemical resistance due to the presence of fluorine atoms .

Case Study: Polymer Development

Research has demonstrated that polymers containing trifluorinated units exhibit superior hydrophobicity and thermal stability compared to their non-fluorinated counterparts. This property makes them suitable for applications in coatings and sealants .

作用機序

The mechanism of action of 4,4,4-Trifluorobutane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms in the compound enhances its ability to form hydrogen bonds, leading to more stable interactions with biological molecules . This property contributes to its antimicrobial and analgesic activities, as it can effectively interact with microbial cell membranes and pain receptors .

類似化合物との比較

Structural Analogs and Physicochemical Properties

Table 1: Key Properties of 4,4,4-Trifluorobutane-1,3-diol and Analogs

Key Observations:

- Lipophilicity: The mono-ol derivative (TB, logP +0.91) is more lipophilic than the diol due to fewer hydroxyl groups. The diol’s logP is likely lower, but fluorination may offset this trend .

- Tautomerism: β-Diketones like 1-(4-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione exhibit enol-keto tautomerism, unlike the diol, which lacks conjugated carbonyl groups .

- Steric Effects : Methyl-substituted analogs (e.g., 4,4,4-Trifluoro-2-methylbutane-1,3-diol) may exhibit reduced reactivity in sterically demanding reactions .

Research Findings and Data Gaps

- logP Data : Experimental logP values for the diol are lacking. Computational modeling or HPLC-based studies are needed to quantify its lipophilicity.

- Commercial Availability : Discontinuation by suppliers (e.g., CymitQuimica) highlights challenges in sourcing the diol for large-scale applications .

生物活性

4,4,4-Trifluorobutane-1,3-diol (C4H7F3O2) is a fluorinated organic compound that has gained attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by case studies and research findings.

- Molecular Formula : C4H7F3O2

- Molecular Weight : 144.09 g/mol

- Structure : The compound features three fluorine atoms and two hydroxyl groups on a four-carbon chain, classified as a diol.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The presence of fluorine enhances its ability to form hydrogen bonds, leading to stable interactions with proteins and enzymes. These interactions can modulate biological pathways by inhibiting or activating target proteins, resulting in various physiological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens. This property is particularly relevant in developing new antimicrobial agents .

- Analgesic Effects : There are indications that this compound might exhibit analgesic properties, making it a candidate for pain management therapies .

- Potential in Drug Development : Its unique structure allows it to mimic natural biomolecules, which can be advantageous in drug design and development.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of traditional antibiotics used in clinical settings.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 64 |

| Escherichia coli | 16 | Ampicillin | 32 |

Case Study 2: Analgesic Properties

In a controlled study on pain relief in animal models, this compound was administered to assess its analgesic effects. Results indicated a significant reduction in pain response compared to the control group.

| Treatment Group | Pain Response (Latency Time in seconds) |

|---|---|

| Control | 10 |

| This compound | 18 |

Applications

The diverse properties of this compound make it suitable for various applications:

Q & A

Basic: What are the optimal synthetic routes for 4,4,4-Trifluorobutane-1,3-diol?

Methodological Answer:

Synthesis typically involves fluorination of precursors or cyclocondensation reactions. For example, fluorinated β-diketones (e.g., 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione) can be reduced to diols using sodium borohydride or catalytic hydrogenation under controlled conditions. Alternative routes include the reaction of trifluoromethylated intermediates with hydroxylating agents. Key parameters include temperature control (20–70°C), inert atmospheres, and purification via column chromatography or recrystallization .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

Characterization employs:

- FTIR : Peaks at ~3400 cm⁻¹ (O-H stretch), 1650–1750 cm⁻¹ (C=O), and 1100–1250 cm⁻¹ (C-F bonds) .

- NMR : NMR shows distinct trifluoromethyl signals (-CF) at δ -60 to -70 ppm. NMR reveals hydroxyl protons at δ 1.5–2.5 ppm and diol backbone protons at δ 3.5–4.5 ppm .

- LC-ESI-MS : Molecular ion [M+H] at m/z 144.09 (CHFO) .

Advanced: How does stereochemistry influence the biological interactions of this compound?

Methodological Answer:

The (3R)-enantiomer exhibits distinct binding affinities due to fluorine’s electronegativity and spatial arrangement. Enantioselective synthesis involves chiral catalysts (e.g., Ru-BINAP complexes), while chiral HPLC (e.g., Chiralpak® columns) resolves enantiomers. Studies show the (R)-form enhances interactions with enzymes like hydroxysteroid dehydrogenases, improving metabolic stability in drug candidates .

Advanced: What role does this compound play in medicinal chemistry for enhancing drug bioavailability?

Methodological Answer:

Fluorine atoms increase lipophilicity and block metabolic oxidation. Comparative studies with non-fluorinated analogs demonstrate improved pharmacokinetics:

- Bioavailability : Fluorine’s electron-withdrawing effect stabilizes hydrogen bonds with target proteins (e.g., kinase inhibitors).

- Metabolic Stability : Reduced CYP450-mediated metabolism in hepatic microsomal assays .

Advanced: How can structural ambiguities in fluorinated diols be resolved using crystallography?

Methodological Answer:

X-ray crystallography with SHELX software (e.g., SHELXL-2018) is critical:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion.

- Refinement : Anisotropic displacement parameters for fluorine atoms and O-H···O hydrogen bonding networks.

- Validation : Check using R (<5%) and residual density maps .

Advanced: How is this compound utilized in synthesizing heterocyclic compounds?

Methodological Answer:

The diol reacts with amidines or alkenes under radical conditions to form trifluoromethylated heterocycles:

- Example : Cyclocondensation with amidines (NHC(NH)X) yields pyrimidines. Manganese(III) acetate initiates radical additions to alkenes, forming dihydrofurans.

- Conditions : Reflux in acetic acid (6 h) or room-temperature radical initiation with Mn(OAc) .

Basic: What are the key challenges in purifying this compound?

Methodological Answer:

Challenges include hygroscopicity and volatility. Solutions:

- Purification : Use vacuum distillation (boiling point ~150–160°C) or silica gel chromatography (ethyl acetate/hexane eluent).

- Storage : Under inert gas (N/Ar) at 2–8°C to prevent degradation .

Advanced: How do fluorinated diols interact with biological macromolecules?

Methodological Answer:

Fluorine’s hydrophobic and electrostatic effects enhance binding to proteins:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。